molecular formula C7H10N2O2 B2554850 (1-ethyl-1H-pyrazol-5-yl)acetic acid CAS No. 1260659-31-1

(1-ethyl-1H-pyrazol-5-yl)acetic acid

Cat. No. B2554850
CAS RN: 1260659-31-1
M. Wt: 154.169
InChI Key: YKDDTYBFUMZEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-ethyl-1H-pyrazol-5-yl)acetic acid, also known as EPAA, is an organic compound with a wide range of applications in scientific research, particularly in biochemical and physiological studies. EPAA is a versatile compound that can be used as a reagent, catalyst, or inhibitor in various experiments.

Scientific Research Applications

Synthesis and Bioevaluation of Novel Pyrazoles

Pyrazoles, including (1-ethyl-1H-pyrazol-5-yl)acetic acid derivatives, are pivotal in various agrochemical and pharmaceutical applications due to their significant physical and chemical properties. These compounds exhibit a wide range of biological activities, including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. The synthesis of these derivatives has been optimized under microwave conditions, utilizing ethanol or methanol/glacial acetic acid mixtures, showcasing the compound's versatility and applicability in creating compounds with significant bioactivity (Sheetal et al., 2018).

Therapeutic Applications of Pyrazolines

Pyrazoline derivatives, closely related to this compound, have been identified for their broad spectrum of pharmacological effects. Notably, these compounds are recognized for their antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer properties, and more. The diverse therapeutic applications of pyrazoline derivatives underline the importance of this class of compounds in medicinal chemistry, offering a foundation for the development of new drugs (M. Shaaban et al., 2012).

Synthetic Strategies for Hexasubstituted Pyrazolines

Research into the synthesis and chemistry of structurally unique hexasubstituted pyrazolines, which include this compound analogs, reveals the development of synthetic routes for highly substituted derivatives. These synthetic advancements allow for the creation of compounds with potential in various biochemical applications, including as oxygen-atom transfer reagents and in the synthesis of cyclopropanes, illustrating the compound's adaptability in chemical synthesis and its potential for generating novel chemical entities with desirable properties (A. Baumstark et al., 2013).

Anticancer Applications of Pyrazoline Derivatives

The exploration of pyrazoline derivatives for the development of new anticancer agents highlights the significant biological activity of these compounds. Synthesis methods have been employed to create pyrazoline derivatives showing high biological efficacy against various cancer types. This research area is particularly promising for the future development of anticancer therapies, indicating the critical role of this compound derivatives in drug discovery and development (Pushkar Kumar Ray et al., 2022).

Pyrazole Carboxylic Acid in Medicinal Chemistry

Pyrazole carboxylic acid derivatives, similar to this compound, play a crucial role in medicinal chemistry due to their wide range of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral effects, among others. The synthesis and biological applications of these derivatives are key to the development of new therapeutic agents, demonstrating the compound's significant potential in the pharmaceutical industry (A. Cetin, 2020).

properties

IUPAC Name

2-(2-ethylpyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-9-6(3-4-8-9)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDDTYBFUMZEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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